molecular formula C18H23Cl2N3O3 B13455184 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13455184
M. Wt: 400.3 g/mol
InChI Key: YSQLWVSNXBNURC-UHFFFAOYSA-N
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Description

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzimidazole core

Properties

Molecular Formula

C18H23Cl2N3O3

Molecular Weight

400.3 g/mol

IUPAC Name

2-[5,6-dimethoxy-1-(3-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C18H21N3O3.2ClH/c1-22-13-6-4-5-12(9-13)21-15-11-17(24-3)16(23-2)10-14(15)20-18(21)7-8-19;;/h4-6,9-11H,7-8,19H2,1-3H3;2*1H

InChI Key

YSQLWVSNXBNURC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the benzimidazole core, followed by the introduction of methoxy groups and the ethan-1-amine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents on the benzene ring or the benzimidazole core. Examples include:

  • 3,4-Dimethoxyphenethylamine
  • 2-Methoxyphenyl isocyanate

Uniqueness

What sets 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride apart is its specific combination of methoxy groups and the ethan-1-amine side chain, which may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives.

Biological Activity

The compound 2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CAS: 183133-95-1) is a benzodiazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.38 g/mol
  • SMILES Notation : COC1=CC=CC(=C1)N2C3=CC(=C(C=C3N=C2CCN)OC)OC
  • InChI Key : UPRZCMMRLKMYME-UHFFFAOYSA-N

2D Structure Representation

2D Structure

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. The compound was tested against various cancer cell lines using both 2D and 3D culture methods. For instance, compounds similar to this benzodiazole have shown significant cytotoxic effects on human lung cancer cell lines such as A549, HCC827, and NCI-H358.

Key Findings:

  • Cytotoxicity Assays : MTS cytotoxicity assays revealed that derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
  • Mechanism of Action : The proposed mechanism involves intercalation into DNA, disrupting replication and transcription processes. This binding is primarily to the minor groove of DNA, which is crucial for the inhibition of DNA-dependent enzymes .

Antimicrobial Activity

In addition to antitumor effects, the compound also demonstrated antimicrobial properties against various pathogens. Testing included both Gram-positive and Gram-negative bacteria.

Testing Results:

  • Microbial Strains Tested : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
  • Results : The compound showed promising antibacterial activity with lower MIC values compared to standard antibiotics. The presence of methoxy groups in the structure appears to enhance antimicrobial efficacy .

Study 1: Antitumor Efficacy in Lung Cancer Models

A study evaluated the effectiveness of benzodiazole derivatives in inhibiting cell proliferation in lung cancer models. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, particularly in 2D cultures.

Study 2: Antimicrobial Testing Against Staphylococcus aureus

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus. The results showed an MIC of 12 µg/mL, suggesting strong antibacterial activity that could be leveraged for therapeutic applications.

Table 1: Antitumor Activity Summary

CompoundCell LineIC50 (µM)Assay Type
Benzodiazole DerivativeA5496.26 ± 0.332D
Benzodiazole DerivativeHCC8276.48 ± 0.112D
Benzodiazole DerivativeNCI-H35820.46 ± 8.633D

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)
Staphylococcus aureus12
Escherichia coliNot tested

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